molecular formula C8H10N4S6 B13768149 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol CAS No. 5064-34-6

5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol

Cat. No.: B13768149
CAS No.: 5064-34-6
M. Wt: 354.6 g/mol
InChI Key: HZYLUFQBDSTRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol (CAS# 5064-34-6) is a sulfur-rich heterocyclic compound with the molecular formula C8H10N4S6 and a molecular weight of 354.55 g/mol . This reagent is primarily utilized in analytical chemistry and pharmaceutical research. It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, water, and phosphoric acid, making it suitable for method development and pharmacokinetic studies . This compound belongs to the 1,3,4-thiadiazole family, a class of heterocycles renowned for their broad spectrum of biological activities . Derivatives of 1,3,4-thiadiazole are extensively investigated as potential therapeutic agents due to their ability to interact with critical biological targets. Research indicates that such compounds can exhibit promising anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), with some analogs functioning through mechanisms like carbonic anhydrase inhibition . The structure of related compounds has been confirmed through X-ray crystallographic studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

5064-34-6

Molecular Formula

C8H10N4S6

Molecular Weight

354.6 g/mol

IUPAC Name

5-[4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butylsulfanyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H10N4S6/c13-5-9-11-7(17-5)15-3-1-2-4-16-8-12-10-6(14)18-8/h1-4H2,(H,9,13)(H,10,14)

InChI Key

HZYLUFQBDSTRLP-UHFFFAOYSA-N

Canonical SMILES

C(CCSC1=NNC(=S)S1)CSC2=NNC(=S)S2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol typically involves:

  • Formation of 1,3,4-thiadiazole-2-thiol intermediates.
  • Coupling via a tetramethylene (four-carbon) dithio linker (-S-(CH2)4-S-).
  • Cyclization and purification steps.

This approach is grounded in classical heterocyclic chemistry involving thiosemicarbazides and their cyclization to thiadiazoles, with subsequent linkage through sulfur atoms and alkylene chains.

Preparation of 1,3,4-Thiadiazole-2-thiol Core

The 1,3,4-thiadiazole-2-thiol nucleus is commonly synthesized by cyclization of thiosemicarbazides under dehydrating conditions. One established method includes:

  • Starting from thiosemicarbazide derivatives.
  • Cyclization using reagents such as phosphorus oxychloride (POCl3) or acidic media.
  • Heating under reflux to promote ring closure.

For example, thiosemicarbazide reacts with appropriate acid derivatives or halides to form the thiadiazole ring, as shown in methods synthesizing 2-R-5-formyl-1,3,4-thiadiazole derivatives.

Formation of the Tetramethylenedithio Linkage

The key feature of this compound is the tetramethylene dithio bridge connecting two thiadiazole rings. The preparation involves:

  • Introducing a four-carbon chain (tetramethylene) between two sulfur atoms.
  • Linking the sulfur atoms at the 5-positions of the thiadiazole rings.

A common synthetic approach is the reaction of 5-mercapto-1,3,4-thiadiazole-2-thiol derivatives with dibromoalkanes or dichloroalkanes, such as 1,4-dibromobutane, under nucleophilic substitution conditions to form the dithio linkage.

Representative Synthetic Procedure

A typical synthetic route can be summarized as follows:

Step Reagents and Conditions Description
1. Synthesis of 5-mercapto-1,3,4-thiadiazole-2-thiol Cyclization of thiosemicarbazide derivatives under reflux with POCl3 or acidic conditions to form the thiadiazole-2-thiol core.
2. Alkylation with 1,4-dihalobutane (e.g., 1,4-dibromobutane) Reaction of two equivalents of 5-mercapto-1,3,4-thiadiazole-2-thiol with 1,4-dibromobutane in the presence of base (e.g., K2CO3) to form the tetramethylenedithio bridge connecting the two thiadiazole rings.
3. Purification Crystallization or chromatographic purification to isolate this compound in high purity.

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, or acetonitrile Polar aprotic solvents preferred for alkylation step.
Temperature Reflux or 80–100 °C Ensures complete cyclization and alkylation.
Reaction Time 3–6 hours Monitored by thin-layer chromatography (TLC).
Base Potassium carbonate (K2CO3) or sodium hydride (NaH) To deprotonate thiol groups for nucleophilic substitution.
Yield 60–75% overall Depending on purification and reaction optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclization of thiosemicarbazides to 1,3,4-thiadiazole-2-thiol Thiosemicarbazide derivatives POCl3 or acidic reflux 80–100 °C, 1–3 h 60–80% Well-established ring closure method
Alkylation to form tetramethylenedithio bridge 5-mercapto-1,3,4-thiadiazole-2-thiol + 1,4-dibromobutane Base (K2CO3), polar aprotic solvent Reflux, 3–6 h 60–75% Nucleophilic substitution linking two thiadiazole units

Research Findings and Practical Notes

  • The reactivity of thiosemicarbazides varies with substituents; heterocyclic derivatives show higher reactivity in cyclization.
  • The alkylation step requires careful control of stoichiometry and base strength to avoid polysubstitution or polymerization.
  • The final compound exhibits good stability and can be purified by crystallization.
  • Analytical methods such as RP-HPLC with acetonitrile-water-phosphoric acid or formic acid mobile phases are effective for purity and impurity profiling.
  • The compound’s LogP of 2.40 indicates moderate lipophilicity, relevant for pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol is in high-performance liquid chromatography (HPLC) . It can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and allows for the isolation of impurities in preparative separations .

Material Science

In material science, this compound has been investigated for its potential use in conductive polymers . The thiadiazole structure contributes to the electronic properties that are essential for developing organic semiconductors. Research indicates that incorporating thiadiazoles can enhance the conductivity and stability of polymeric materials .

Pharmacokinetics

The compound has also shown promise in pharmacokinetic studies. Its properties allow for effective analysis in drug formulation and delivery systems. The ability to isolate and quantify this compound in biological samples is crucial for understanding its behavior in vivo .

Case Study 1: HPLC Method Development

A study focused on developing a robust HPLC method for separating this compound from other thiadiazole derivatives. The research demonstrated that using a Newcrom R1 column provided high resolution and sensitivity for detecting trace amounts of the compound in complex mixtures .

Case Study 2: Conductive Polymer Fabrication

Another investigation explored the synthesis of conductive polymers incorporating this compound. The results indicated that the addition of this compound improved the electrical conductivity significantly compared to polymers without thiadiazole units. This finding opens avenues for creating more efficient organic electronic devices .

Mechanism of Action

The mechanism of action of 5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-DMTD (5,5'-Dithiobis(1,3,4-thiadiazole-2-thiol))

  • Structure : Bis-DMTD (CAS: 72676-55-2) contains two thiadiazole-2-thiol units linked by a disulfide (–S–S–) bond without an alkyl spacer .
  • Applications :
    • Lubrication : Bis-DMTD is widely used as an anti-wear and extreme-pressure additive in lubricants due to its sulfur-rich structure, which forms protective films on metal surfaces .
    • Corrosion Inhibition : Exhibits moderate corrosion inhibition in acidic environments but is less efficient (e.g., ~90% efficiency at 0.01 M concentration) compared to Schiff base derivatives like PBB (95.16% efficiency) .
  • Synthesis : Produced via oxidation of 5-mercapto-1,3,4-thiadiazole-2-thiol in a single-reactor process optimized for yield and environmental safety .
Table 1: Key Differences Between Tetramethylenedithio Derivative and Bis-DMTD
Property 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol Bis-DMTD
Bridge Structure –(CH₂)₄–S–S– –S–S– (disulfide)
Flexibility High (alkyl spacer) Low (rigid disulfide)
Corrosion Inhibition Not explicitly reported ~90% efficiency in HCl
Lubricant Use Potential candidate (untested) Established additive

Bismerthiazol (5,5'-(Methylenediimino)bis(1,3,4-thiadiazole-2-thiol))

  • Structure: Features a methylene (–CH₂–) diimino (–NH–) bridge instead of a sulfur-based linker .
  • Applications: Agriculture: Used as a pesticide due to its sulfur and nitrogen content, disrupting microbial and pest metabolism .

Schiff Base Derivatives (e.g., PBB)

  • Structure : Compounds like 5,5'-((1Z,1'Z)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(1,3,4-thiadiazole-2-thiol) (PBB) incorporate imine (–C=N–) and aromatic groups .
  • Performance :
    • Corrosion Inhibition : Achieves 95.16% efficiency in 1 M HCl at 30°C, outperforming bis-DMTD due to stronger adsorption via π-electrons and lone pairs on nitrogen/sulfur .
    • Thermal Stability : Lower than bis-DMTD due to the absence of stable S–S bonds .

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Bis-DMTD : Polar disulfide bonds favor aqueous environments but limit compatibility with organic solvents .

Thermal and Oxidative Stability

  • Bis-DMTD : Superior thermal stability (up to 250°C) due to robust S–S bonds, critical for high-temperature lubrication .
  • Schiff Base Derivatives : Decompose at lower temperatures (~150°C), restricting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization techniques for 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol?

  • Methodological Answer : The compound is synthesized via cyclization and nucleophilic substitution reactions. Key intermediates (e.g., thiol-containing precursors) are reacted under controlled conditions (e.g., aqueous medium, specific pH) to form the tetramethylene-linked thiadiazole backbone. Characterization requires multi-modal analysis:

  • IR spectroscopy identifies functional groups (e.g., S–H stretching at ~2500 cm⁻¹).
  • ¹H-NMR confirms hydrogen environments, particularly the methylene (–CH₂–) bridges and thiadiazole protons.
  • Elemental analysis validates stoichiometry (C, H, N, S content) to ensure purity .

Q. What structural features influence the reactivity of this compound?

  • Methodological Answer : The molecule’s reactivity arises from:

  • Thiol (–SH) groups , which participate in redox reactions and metal coordination.
  • Tetramethylene (–S–CH₂–CH₂–CH₂–CH₂–S–) linker , providing conformational flexibility for intermolecular interactions.
  • Thiadiazole rings , which stabilize charge distribution and enable π-π stacking. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use factorial design to systematically vary parameters:

  • Catalysts : Test transition metals (e.g., Zn²⁺) or bases (e.g., NaOH) to enhance nucleophilic substitution efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature : Elevated temperatures (60–80°C) accelerate cyclization but may promote side reactions.
  • Analysis : Monitor reaction progress via TLC or HPLC. Optimized protocols should balance yield (>70%) and purity (>95%) .

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

  • Methodological Answer : Biological activity likely stems from:

  • Thiol-mediated disruption of bacterial enzymes (e.g., thioredoxin reductase) via covalent bonding to cysteine residues.
  • Membrane permeability : Hydrophobic thiadiazole rings may intercalate into lipid bilayers.
  • Validation : Perform in vitro assays (MIC determination against E. coli and S. aureus) paired with molecular docking to map interactions with target proteins (e.g., PDB: 1FDO) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity variations : Re-characterize batches using LC-MS to confirm >98% purity.
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MICs) and include positive controls (e.g., ciprofloxacin).
  • Biological models : Test across multiple cell lines or microbial strains to assess consistency. Cross-reference with structural analogs (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to identify structure-activity trends .

Q. What advanced techniques are suitable for studying the compound’s solid-state properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., S···S interactions).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.
  • Powder XRD : Compare crystallinity between synthetic batches.
  • Solid-state NMR : Probe local electronic environments of sulfur and nitrogen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.